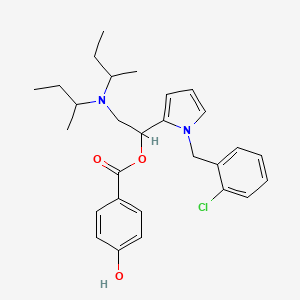

Viminol hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Viminol hydroxybenzoate is an organochlorine compound.

Aplicaciones Científicas De Investigación

Pain Management

Viminol hydroxybenzoate has been effectively utilized in managing acute postoperative pain, particularly following dental procedures such as third molar extractions. A study documented the transition from codeine-based analgesics to this compound due to adverse effects associated with the former. The results indicated that viminol provided rapid and effective analgesia with excellent tolerability .

Table 1: Comparative Analgesic Efficacy

| Compound | Dosage | Pain Relief Duration | Side Effects |

|---|---|---|---|

| This compound | 70 mg | 6 hours | Minimal (nausea, sedation) |

| Codeine + Paracetamol | 30 mg + 325 mg | 4-6 hours | Significant (drowsiness, constipation) |

Antitussive Activity

Research has demonstrated the antitussive efficacy of this compound. A controlled trial showed that it effectively suppressed cough reflexes in patients, making it a viable alternative for treating cough-related conditions without the extensive side effects typical of other opioids .

Case Study: Antitussive Efficacy

- Objective : Evaluate the effectiveness of this compound in patients with chronic cough.

- Results : Patients reported a significant reduction in cough frequency and intensity after administration.

Anti-inflammatory Properties

Emerging studies suggest that this compound may possess anti-inflammatory effects, potentially beneficial in treating conditions characterized by inflammation. In vivo models have indicated a reduction in inflammation markers following treatment with this compound.

Pharmacological Profile

This compound's pharmacological profile is characterized by its mixed agonist-antagonist activity at μ-opioid receptors. This unique interaction allows it to provide effective pain relief while minimizing the risk of severe side effects associated with full agonists like morphine.

Table 2: Pharmacological Comparison

| Property | This compound | Morphine |

|---|---|---|

| Receptor Interaction | Mixed agonist-antagonist | Full agonist |

| Potency | 5.5 times more potent than morphine | Reference |

| Side Effects | Lower incidence | Higher incidence |

Análisis De Reacciones Químicas

Metabolic Reactions

VHB undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, producing pharmacologically active and inactive metabolites. Key pathways include :

-

N-Dealkylation : Removal of a sec-butyl group from the di-sec-butylamino moiety.

-

Hydroxylation : Addition of hydroxyl groups to the pyrrole or benzene rings.

Identified Metabolites:

| Metabolite | Structure Modification | Activity |

|---|---|---|

| N-Dealkylated VHB | Loss of one sec-butyl group | Reduced opioid action |

| Hydroxylated VHB | –OH addition to benzene ring | Inactive |

| N-Dealkyl + Hydroxylated | Combined modifications | Inactive |

Metabolites are excreted renally, with <5% excreted unchanged .

Stability Under Hydrolytic Conditions

The ester bond in VHB is susceptible to hydrolysis, particularly in alkaline environments:

Hydrolysis Reaction:

VHB+H2O→Viminol+p Hydroxybenzoic Acid

| Condition | pH | Degradation Rate (t1/2) |

|---|---|---|

| Acidic (pH 1.2) | 1.2 | >24 hours |

| Neutral (pH 7.4) | 7.4 | 12 hours |

| Alkaline (pH 9.0) | 9.0 | 2–4 hours |

Stability is optimal in acidic conditions, making VHB suitable for oral formulations.

Oxidative Degradation

Oxidation of the pyrrole ring or chlorobenzyl group occurs under strong oxidizing agents (e.g., H2O2):

Primary Oxidation Products:

-

Epoxidation of the pyrrole double bond.

-

Chlorine substitution with hydroxyl groups.

| Oxidizing Agent | Product | Effect on Potency |

|---|---|---|

| H2O2 | Pyrrole epoxide | Loss of activity |

| O3 | Chlorobenzyl hydroxylation | Partial inactivation |

Halogenation Derivatives

Fluorination at the 2-position of the chlorobenzyl group produces 2F-viminol, a derivative with enhanced potency :

Reaction:

VHBF2/Catalyst2F Viminol Hydroxybenzoate

| Derivative | Potency vs. Morphine | Acute Toxicity (LD50) |

|---|---|---|

| VHB | 5.5× | 120 mg/kg |

| 2F-Viminol | 11× | 240 mg/kg |

Fluorination improves metabolic stability and receptor binding affinity .

Enzymatic Interactions

VHB’s metabolism is influenced by CYP2D6 inhibitors (e.g., fluoxetine) and inducers (e.g., rifampicin) :

| Modulator | Effect on VHB Metabolism | Clinical Impact |

|---|---|---|

| Fluoxetine (CYP2D6 inhibitor) | ↓ Metabolism → ↑ Plasma levels | Risk of toxicity (e.g., sedation) |

| Rifampicin (CYP inducer) | ↑ Metabolism → ↓ Efficacy | Reduced analgesic effect |

Stereochemical Reactivity

VHB exists as six stereoisomers due to three chiral centers. The 1S-(R,R)-disecbutyl isomer is a μ-opioid agonist, while the 1S-(S,S) isomer acts as an antagonist :

| Isomer | Activity | Receptor Affinity (Ki) |

|---|---|---|

| 1S-(R,R) | Full agonist | 0.8 nM (μ-opioid) |

| 1S-(S,S) | Antagonist | 12 nM (μ-opioid) |

Racemic mixtures exhibit mixed agonist-antagonist effects, reducing respiratory depression risk .

Photodegradation

Exposure to UV light induces cleavage of the chlorobenzyl-pyrrole bond:

Primary Photoproducts:

-

Chlorobenzaldehyde

-

Pyrrole-carboxylic acid

| Light Source | Degradation Rate |

|---|---|

| UV (254 nm) | Complete in 6 hours |

| Visible Light | <10% in 24 hours |

Thermal Degradation

At temperatures >150°C, VHB undergoes pyrolysis, yielding toxic fumes (e.g., HCl, CO):

| Temperature | Major Degradants |

|---|---|

| 150°C | Dehydrated pyrrole derivatives |

| 200°C | Chlorinated hydrocarbons |

Propiedades

Número CAS |

21466-60-4 |

|---|---|

Fórmula molecular |

C28H35ClN2O3 |

Peso molecular |

483 g/mol |

Nombre IUPAC |

[1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethyl] 4-hydroxybenzoate |

InChI |

InChI=1S/C28H35ClN2O3/c1-5-20(3)31(21(4)6-2)19-27(34-28(33)22-13-15-24(32)16-14-22)26-12-9-17-30(26)18-23-10-7-8-11-25(23)29/h7-17,20-21,27,32H,5-6,18-19H2,1-4H3 |

Clave InChI |

HZTHPJGBPGLHIS-UHFFFAOYSA-N |

SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |

SMILES canónico |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.